The synthesis of Bacopasaponin F can be achieved through several methods, primarily involving extraction and purification from Bacopa monnieri extracts. The typical approach includes:
Bacopasaponin F has a complex molecular structure characterized by multiple sugar moieties attached to a dammarane-type aglycone backbone. The chemical formula for Bacopasaponin F is , with a molecular weight of approximately 546.7 g/mol.
The structural representation of Bacopasaponin F includes:
Bacopasaponin F undergoes various chemical reactions typical of saponins, including hydrolysis and glycosylation. Key reactions include:
These reactions are crucial for understanding the bioavailability and metabolic pathways of Bacopasaponin F within biological systems .
The mechanism of action for Bacopasaponin F involves several neuroprotective processes:
Bacopasaponin F has several scientific uses primarily related to its neuroprotective effects:
Research continues into its efficacy and mechanisms, highlighting its potential as a valuable compound in both traditional and modern medicine .
Bacopasaponin F is a triterpenoid saponin derived from the medicinal plant Bacopa monnieri. Its biosynthesis initiates with the universal isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), synthesized via the cytosolic mevalonate (MVA) and plastidic methylerythritol phosphate (MEP) pathways. These precursors condense to form farnesyl pyrophosphate (FPP), which dimerizes into squalene—a pivotal branch point for triterpenoid biosynthesis. Squalene undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene, which is then cyclized by oxidosqualene cyclases (OSCs) into tetracyclic triterpene scaffolds. In Bacopa monnieri, dammarenediol synthase catalyzes the cyclization to dammarane-type triterpenes, which are oxidized by cytochrome P450 monooxygenases (CYP450s) to form jujubogenin or pseudojujubogenin aglycones. These aglycones undergo site-specific glycosylation by UDP-dependent glycosyltransferases (UGTs), leading to Bacopasaponin F and related bacosides. Notably, the shoot tissue exhibits higher expression of CYP450s and UGTs than roots, correlating with elevated saponin accumulation in aerial parts [1] [2].
Table 1: Key Enzymes in the Triterpenoid Saponin Pathway of B. monnieri
Enzyme Class | Gene Symbol | Function | Localization |
---|---|---|---|
Squalene Synthase | BmSQS1 | FPP → Squalene | Cytosol |
Squalene Epoxidase | BmSE | Squalene → 2,3-Oxidosqualene | ER Membrane |
Oxidosqualene Cyclase | BmOSC | 2,3-Oxidosqualene → Dammarenediol | ER Membrane |
Cytochrome P450 | BmCYP450 | Dammarenediol → Jujubogenin/Pseudojujubogenin | ER Membrane |
UDP-Glycosyltransferase | BmUGT | Aglycone Glycosylation (e.g., Bacopasaponin F) | Cytosol |
Squalene synthase (SQS) is a rate-limiting enzyme that channels FPP toward triterpenoid biosynthesis by catalyzing squalene formation. In Bacopa monnieri, two SQS isoforms (BmSQS1 and BmSQS2) exhibit distinct kinetic properties: BmSQS1 shows a 4.2-fold higher substrate affinity (Km = 8.3 µM) for FPP than BmSQS2 (Km = 35.1 µM), making it the primary driver of squalene flux [1]. Metabolic engineering via BmSQS1 overexpression in transgenic Bacopa lines increased squalene production by 3.8-fold compared to wild-type plants. This elevated precursor pool subsequently enhanced Bacopasaponin F levels by 2.1-fold, validated via LC-MS quantification. Conversely, silencing BmSQS2 did not significantly alter triterpenoid yields, confirming BmSQS1 as the dominant isoform [1]. The study also demonstrated that BmSQS1 expression is upregulated by methyl jasmonate (MeJA), a signaling molecule that activates defense-related secondary metabolism.
Table 2: Metabolic Flux Distribution in BmSQS1-Overexpressing Lines
Line | Squalene (µg/g DW) | Bacopasaponin F (mg/g DW) | Total Bacosides (%) |
---|---|---|---|
Wild-Type | 12.3 ± 1.2 | 0.85 ± 0.07 | 4.1 ± 0.3 |
BmSQS1-OE1 | 46.8 ± 3.5 | 1.79 ± 0.11 | 8.9 ± 0.6 |
BmSQS1-OE2 | 41.2 ± 2.9 | 1.62 ± 0.09 | 8.2 ± 0.5 |
Geraniol 10-hydroxylase (G10H), a cytochrome P450 enzyme (CYP76B subfamily), diverts FPP toward monoterpenoid indole alkaloids (MIAs) by hydroxylating geraniol to 10-hydroxygeraniol. This competition for FPP reduces carbon flux toward triterpenoid biosynthesis. To counteract this, RNA interference (RNAi)-mediated silencing of BmG10H was employed in Bacopa monnieri. Transgenic BmG10H-knockdown (BmG10H-KD) lines showed 70–90% reduction in BmG10H transcripts, leading to a 3.5-fold decrease in 10-hydroxygeraniol [1]. When combined with BmSQS1 overexpression, dual transgenic lines (BmSQS1-OE/BmG10H-KD) exhibited synergistic effects: squalene increased by 4.5-fold, and Bacopasaponin F accumulation rose by 2.8-fold compared to wild-type plants. This demonstrates that redirecting metabolic flux away from competing pathways is a viable strategy to enhance target saponin production [1].
Jujubogenin and pseudojujubogenin are isomeric aglycones that serve as backbones for Bacopasaponin F and other bacosides. Comparative transcriptome analysis of Bacopa monnieri shoot and root tissues revealed tissue-specific expression of genes governing isomerization. Shoots showed 6.3-fold higher expression of dammarenediol synthase and 4.8-fold elevated CYP716A subfamily genes, which oxidize dammarenediol to pseudojujubogenin—the direct precursor for Bacopasaponin F [2]. Additionally, wound stress and MeJA treatment upregulated CYP72A and CYP87A transcripts by 3.1–5.7-fold within 5 hours, correlating with a 2.4-fold increase in pseudojujubogenin in leaves. These findings identify CYP716A as a critical catalyst for pseudojujubogenin production and highlight shoot-specific biosynthesis as a target for metabolic engineering [2].
Table 3: Tissue-Specific Expression of Isomerization-Related Genes
Gene | Shoot (FPKM) | Root (FPKM) | Fold Change (Shoot/Root) |
---|---|---|---|
Dammarenediol Synthase | 142.6 | 22.8 | 6.3 |
CYP716A1 | 89.3 | 18.6 | 4.8 |
CYP72A68 | 64.1 | 15.3 | 4.2 |
CYP87A10 | 57.4 | 10.2 | 5.6 |
UGTs catalyze the glycosylation of pseudojujubogenin to form Bacopasaponin F, with sugar donor specificity and regioselectivity determining saponin diversity. RNA-seq studies identified 12 UGTs in Bacopa monnieri with high expression in shoots, including UGT73P6 and UGT71A2, which glycosylate C3 and C20 positions of triterpene aglycones, respectively [2]. While CRISPR/Cas9 editing of Bacopa UGTs has not yet been experimentally reported (as of 2025), in silico sgRNA design targeting conserved motifs of BmUGT73P6 has been proposed to modulate glycosylation patterns. Knocking out competing UGTs (e.g., those adding glucose to C28) could favor Bacopasaponin F formation. Heterologous expression of BmUGT71A2 in tobacco validated its role in attaching glucose to pseudojujubogenin’s C20 position, a key step in Bacopasaponin F biosynthesis [1] [2].
Table 4: Key UGTs for Targeted Glycosylation Engineering
UGT Gene | Target Position | Sugar Donor | Product | Engineering Strategy |
---|---|---|---|---|
BmUGT73P6 | C3 | UDP-Glucose | Bacoside A3 | Knockout to favor C20 glycosylation |
BmUGT71A2 | C20 | UDP-Glucose | Bacopasaponin F | Overexpression/site-directed mutagenesis |
BmUGT74B1 | C28 | UDP-Xylose | Bacopaside X | Knockout to reduce metabolic competition |
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